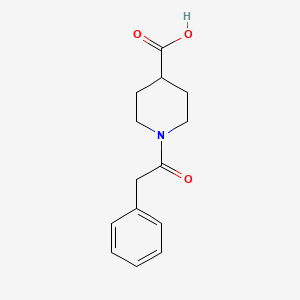

1-(Phenylacetyl)piperidine-4-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves a variety of strategies, focusing on the introduction of substituents that impact the compound's chemical and physical properties. One method includes the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids, assessing their activity as ligands for the NMDA receptor, which showcases the versatility of piperidine derivatives in synthesizing compounds with significant biological activity (Hutchison et al., 1989).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical in determining their chemical reactivity and interaction with biological systems. Studies have detailed the crystal structure of 4-piperidiniocarboxylate, highlighting the chair conformation of the piperidine ring and its implications for hydrogen bonding and molecular stability (Delgado et al., 2001).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, influencing their chemical properties significantly. For instance, the synthesis and characterization of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5alpha-reductase type 1 and 2 demonstrate the chemical versatility of piperidine derivatives and their potential in drug discovery (Picard et al., 2000).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. The crystal and molecular structure analysis of 4-carboxypiperidinium chloride provides insights into the interactions that define the physical properties of these compounds (Szafran et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-(Phenylacetyl)piperidine-4-carboxylic acid derivatives, including reactivity, stability, and interactions with other molecules, are crucial for their application in chemical synthesis and potential therapeutic uses. The study on the molecular structure, hydrogen bonding, and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid sheds light on the intricate chemical interactions and properties of piperidine derivatives (Komasa et al., 2008).

Scientific Research Applications

Photochemical Synthesis

1-(Phenylacetyl)piperidine-4-carboxylic acid plays a role in photochemical synthesis. Jiang et al. (2013) describe the photochemical formation of N-arylacetyl lactams, indicating the involvement of N-phenylglyoxylic acid derivatives of piperidine in the synthesis process. This highlights its utility in complex chemical transformations involving photochemistry (Jiang, Ma, Qiu, & Zhang, 2013).

Crystal Structure Analysis

The crystal structure of derivatives of piperidine-4-carboxylic acid, such as 4-piperidiniocarboxylate, has been extensively studied. Delgado, Mora, and Bahsas (2001) investigated the zwitterionic form of this compound, providing insights into its three-dimensional assembly and hydrogen bonding patterns, which are crucial for understanding its chemical behavior and potential applications (Delgado, Mora, & Bahsas, 2001).

Cancer Treatment Applications

Piperidine-4-carboxylic acid derivatives have been explored in cancer treatment. A specific compound, mentioned by James (2006), inhibits Aurora A, suggesting potential use in cancer therapies. This application demonstrates the compound's relevance in medicinal chemistry and drug development (James, 2006).

Molecular Interaction Studies

The interaction of piperidine-4-carboxylic acid with other chemical entities has been a subject of research. Komasa et al. (2008) examined its interaction with chloroacetic acid, using techniques like X-ray diffraction and spectroscopy. Such studies are significant for understanding molecular interactions and designing new compounds (Komasa, Katrusiak, Szafran, Barczyński, & Dega-Szafran, 2008).

Nanoparticle Functionalization

Ghorbani-Choghamarani and Azadi (2015) researched the functionalization of nanoparticles with Piperidine-4-carboxylic acid (PPCA). They demonstrated the synthesis of Fe3O4-PPCA nanoparticles, highlighting its potential in creating novel nanomaterials for various applications, including catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis of Anticancer Compounds

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This research underscores the potential of piperidine derivatives in developing new therapeutic agents (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

Safety and Hazards

properties

IUPAC Name |

1-(2-phenylacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVPLNPLEZXHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299794 | |

| Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

26965-32-2 | |

| Record name | 26965-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(R)-(2-bromophenyl)-hydroxymethyl]-5-(dimethylamino)-N,N-dimethyl-2-phenylpentanamide](/img/structure/B1202822.png)

![5-amino-7-[(3S)-3-aminopyrrolidin-1-yl]-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1202823.png)

![4-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1202827.png)

![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B1202829.png)